molecular formula C18H10O5 B2925660 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859113-46-5

8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2925660
CAS No.: 859113-46-5
M. Wt: 306.273
InChI Key: WSRIROFPCJRITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran moiety fused with a dioxolochromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with appropriate dioxolochromenone precursors. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography to isolate the target compound efficiently .

Chemical Reactions Analysis

Types of Reactions

8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to its combined benzofuran and dioxolochromenone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .

Properties

IUPAC Name

8-(1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O5/c19-18-7-12(14-5-10-3-1-2-4-13(10)22-14)11-6-16-17(21-9-20-16)8-15(11)23-18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRIROFPCJRITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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